LU AA33810

概要

説明

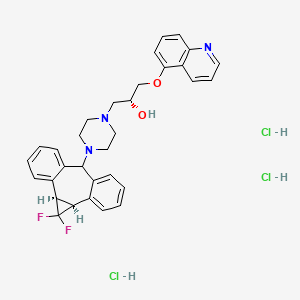

LU AA33810は、ルンドベック社によって開発された化合物であり、ニューロペプチドY受容体Y5の強力かつ高選択的なアンタゴニストとして作用します。Ki値は1.5ナノモルであり、関連するY1、Y2、およびY4受容体に対して約3300倍の選択性を示します 。 この化合物は動物研究で有望な結果を示しており、食欲抑制、抗うつ作用、および不安解消作用を生み出しています .

科学的研究の応用

LU AA33810 has several scientific research applications:

Chemistry: It is used as a research tool to study the Neuropeptide Y receptor Y5 and its role in various biological processes.

Industry: The compound is used in the development of new drugs targeting the Neuropeptide Y receptor Y5.

作用機序

LU AA33810は、ニューロペプチドY受容体Y5に選択的に結合して拮抗することで効果を発揮します。この受容体は、摂食行動、不安、およびうつ病の調節に関与しています。 受容体をブロックすることで、this compoundはニューロペプチドYの活性を低下させ、摂食量の減少と不安解消および抗うつ効果をもたらします 。 この化合物の作用機序には、抗うつ作用に関連するMAPK / ERKおよびPI3Kシグナル伝達経路の阻害が含まれます .

類似化合物の比較

This compoundは、ニューロペプチドY受容体Y5に対する高い選択性によりユニークです。類似した化合物には以下が含まれます。

BIBP 3226: 非選択的ニューロペプチドY受容体アンタゴニスト。

GR231118: 選択的ニューロペプチドY受容体Y1アンタゴニスト。

SR 120819A: 選択的ニューロペプチドY受容体Y2アンタゴニスト.

This compoundは、ニューロペプチドY受容体Y5に対する高い選択性と効力により、研究と潜在的な治療的用途のための貴重なツールとなっています。

生化学分析

Biochemical Properties

LU AA33810 functions primarily as a neuropeptide Y Y5 receptor antagonist. It binds to the Y5 receptor with high affinity (K_i = 1.5 nM) and displays significant selectivity over other neuropeptide Y receptor subtypes, such as Y1, Y2, and Y4 . The compound antagonizes neuropeptide Y-evoked cyclic adenosine monophosphate (cAMP) and calcium mobilization in vitro, indicating its role in modulating intracellular signaling pathways . This compound also interacts with serotonin receptors, specifically 5-HT2B and 5-HT1A, albeit with lower affinity (K_i values of 247 nM and 478 nM, respectively) .

Cellular Effects

This compound has been shown to influence various cellular processes, particularly those related to stress sensitivity and anxiety. In rat models, the compound attenuates increases in plasma adrenocorticotropic hormone (ACTH) and corticosterone levels induced by stress . Additionally, this compound produces anxiolytic-like effects in social interaction tests and antidepressant-like effects in forced swim tests . These effects suggest that this compound modulates cell signaling pathways involved in stress response and emotional regulation.

Molecular Mechanism

The molecular mechanism of this compound involves its antagonistic action on the neuropeptide Y Y5 receptor. By binding to this receptor, this compound inhibits neuropeptide Y-induced activation of cAMP and calcium signaling pathways . This inhibition likely contributes to the compound’s anxiolytic and antidepressant-like effects observed in animal models . Additionally, this compound’s interaction with serotonin receptors may further modulate neurotransmitter release and receptor activity, enhancing its overall pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and sustained efficacy over time. Chronic dosing of the compound in rat models has shown consistent anxiolytic and antidepressant-like effects

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In Sprague-Dawley rats, doses ranging from 3 to 30 mg/kg administered orally produced significant anxiolytic-like effects . Higher doses, such as 30 mg/kg, were effective in attenuating stress-induced increases in plasma ACTH and corticosterone levels . Chronic dosing at 10 mg/kg/day intraperitoneally also produced antidepressant-like effects in the forced swim test

Metabolic Pathways

This compound is involved in metabolic pathways related to neuropeptide Y signaling. By antagonizing the Y5 receptor, the compound modulates the downstream effects of neuropeptide Y, including cAMP and calcium signaling . Additionally, this compound’s interaction with serotonin receptors may influence serotonin metabolism and neurotransmitter release

Transport and Distribution

This compound is transported and distributed within cells and tissues, with significant brain exposure observed in animal models The compound’s ability to cross the blood-brain barrier and achieve effective concentrations in the brain is crucial for its pharmacological effects

Subcellular Localization

The subcellular localization of this compound is primarily associated with its target receptors, such as the neuropeptide Y Y5 receptor. By binding to these receptors, the compound exerts its effects on intracellular signaling pathways

準備方法

LU AA33810の合成経路は、以下の手順で構成されます。

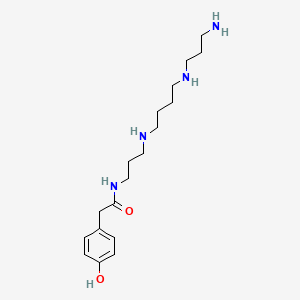

出発物質: 合成は、トランス-4-[(4,5-ジヒドロベンゾチエピノ[5,4-d]チアゾール-2-イル)アミノ]シクロヘキシルメチルアミンの調製から始まります。

反応条件: 次に、主要な中間体を塩基性条件下でメタンスルホニルクロリドと反応させると、最終生成物であるN-[(トランス-4-[(4,5-ジヒドロベンゾチエピノ[5,4-d]チアゾール-2-イル)アミノ]シクロヘキシル)メチル]メタンスルホンアミドが得られます。

工業生産: this compoundの工業生産は、同様の合成経路に従いますが、より大規模に行われ、反応条件を最適化することで、高収率と高純度を確保しています。

化学反応の分析

LU AA33810は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用して酸化できます。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

置換: This compoundは置換反応、特に求核置換反応を起こすことができ、適切な条件下ではメタンスルホンアミド基を他の求核剤に置換することができます.

科学研究への応用

This compoundは、いくつかの科学研究に用いられています。

化学: これは、ニューロペプチドY受容体Y5とそのさまざまな生物学的プロセスにおける役割を研究するための研究ツールとして使用されています。

生物学: この化合物は、動物モデルにおける摂食行動、不安、およびうつ病に対するニューロペプチドY受容体Y5拮抗作用の影響を調査するために使用されています.

医学: This compoundは、摂食障害、うつ病、および不安の治療における潜在的な治療的用途について研究されています.

類似化合物との比較

LU AA33810 is unique due to its high selectivity for the Neuropeptide Y receptor Y5. Similar compounds include:

BIBP 3226: A non-selective Neuropeptide Y receptor antagonist.

GR231118: A selective Neuropeptide Y receptor Y1 antagonist.

SR 120819A: A selective Neuropeptide Y receptor Y2 antagonist.

This compound stands out due to its high selectivity and potency for the Neuropeptide Y receptor Y5, making it a valuable tool for research and potential therapeutic applications.

特性

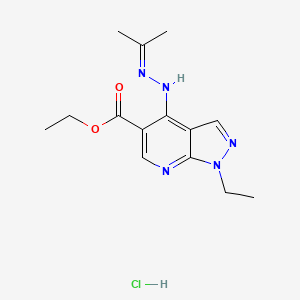

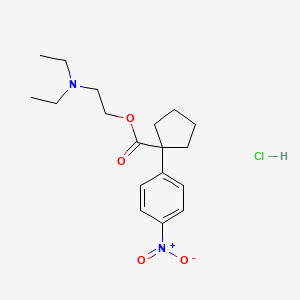

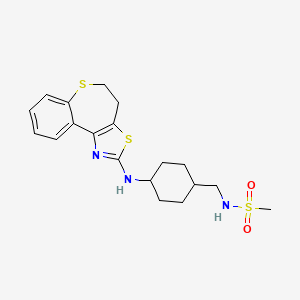

IUPAC Name |

N-[[4-(4,5-dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O2S3/c1-27(23,24)20-12-13-6-8-14(9-7-13)21-19-22-18-15-4-2-3-5-16(15)25-11-10-17(18)26-19/h2-5,13-14,20H,6-12H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSBTSAJZMIHBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NCC1CCC(CC1)NC2=NC3=C(S2)CCSC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801028445 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

304008-29-5 | |

| Record name | N-[[4-(4,5-Dihydro-[1]benzothiepino[5,4-d][1,3]thiazol-2-ylamino)cyclohexyl]methyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801028445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。